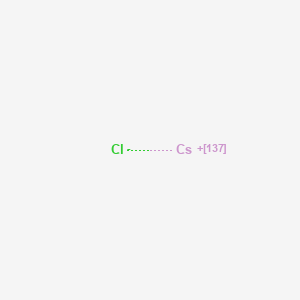
(~137~Cs)Caesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesium chloride: is an inorganic compound with the formula CsCl. It is a colorless salt that is highly soluble in water and is an important source of caesium ions in various applications. When enriched with the radioactive isotope caesium-137, it becomes caesium-137 chloride ((~137~Cs)Caesium chloride), which is used in nuclear medicine and other scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caesium chloride can be synthesized by reacting caesium hydroxide or caesium carbonate with hydrochloric acid. The resulting salt is then purified by recrystallization . The reaction can be represented as:
Cs2CO3+2HCl→2CsCl+H2O+CO2
Industrial Production Methods: Caesium chloride is produced industrially from the mineral pollucite, which contains caesium. The mineral is first crushed and then treated with hydrochloric acid to extract caesium chloride. The solution is then evaporated to obtain the solid salt .
Análisis De Reacciones Químicas
Types of Reactions: Caesium chloride undergoes various chemical reactions, including:
Oxidation: Caesium chloride can be oxidized to form caesium oxide.
Reduction: It can be reduced to elemental caesium.
Substitution: Caesium chloride can participate in substitution reactions to form other caesium compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Requires a reducing agent such as hydrogen or a metal.
Substitution: Involves reagents like halogens or other anions.
Major Products:
Oxidation: Caesium oxide (Cs_2O)
Reduction: Elemental caesium (Cs)
Substitution: Caesium fluoride (CsF), caesium bromide (CsBr), caesium iodide (CsI).
Aplicaciones Científicas De Investigación
Chemistry: Caesium chloride is used as a reagent in analytical chemistry to identify ions by the color and morphology of the precipitate .
Biology: It is widely used in isopycnic centrifugation for separating various types of DNA based on their density .
Medicine: Radioactive caesium-137 chloride is used in nuclear medicine for the treatment of cancer and the diagnosis of myocardial infarction .
Industry: Caesium chloride is used in the preparation of electrically conducting glasses and in the production of caesium metal .
Mecanismo De Acción
Caesium chloride exerts its effects by dissociating into caesium and chloride ions in solution. The caesium ions can replace potassium ions in biological systems, affecting cellular processes such as enzyme activity and membrane potential . In nuclear medicine, the radioactive decay of caesium-137 emits gamma radiation, which is used to target and destroy cancer cells .
Comparación Con Compuestos Similares
- Caesium fluoride (CsF)
- Caesium bromide (CsBr)
- Caesium iodide (CsI)
- Sodium chloride (NaCl)
- Potassium chloride (KCl)
Comparison: Caesium chloride is unique due to its high solubility in water and its use in isopycnic centrifugation. Unlike sodium chloride and potassium chloride, caesium chloride has a higher density and forms a different crystal structure (primitive cubic lattice) compared to the face-centered cubic lattice of sodium chloride . Additionally, the radioactive isotope caesium-137 chloride has specific applications in nuclear medicine that are not shared by the other compounds .
Propiedades
Número CAS |
20334-19-4 |
|---|---|
Fórmula molecular |
ClCs |
Peso molecular |
172.36 g/mol |
Nombre IUPAC |
cesium-137(1+);chloride |
InChI |
InChI=1S/ClH.Cs/h1H;/q;+1/p-1/i;1+4 |
Clave InChI |
AIYUHDOJVYHVIT-TUDVEANBSA-M |
SMILES isomérico |
[Cl-].[137Cs+] |
SMILES canónico |
[Cl-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















